Cas no 1947-62-2 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)-)
1947-62-2 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)-
Numero CAS:1947-62-2
MF:C6H14O8S2
MW:278.300560474396
CID:166538
PubChem ID:95839
Update Time:2025-04-19
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)-
- (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
- D-Threitol, 1,4-bis(methanesulfonate)
- 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))- (9ci)
- 1,4-Bis mesyl ester of D-threitol
- Cb 40065
- D-Threitol-1,4-bis(methanesulfonate)
- D-Threitol-1,4-bis-methansulfonat
- Nsc 39068
- threitol 1,4-bis(methanesulfonate)
- [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
- 1,4-Bis-O-(methylsulfonyl)threitol
- (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
- NSC98767
- 1,4-Di-O-methanesulfonyl-D-threitol
- 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
- 1947-62-2
- NSC 39069;Treosulphan
- NSC-98767
- DTXSID601044201
- r-threitol 1,4-bismethanesulfonate
- DTXSID101044220
- 299-74-1
- MFCD02258964
- SCHEMBL8466701
- 21106-06-9
- D-Threitol 1,4-bis(methanesulfonate)
- YCPOZVAOBBQLRI-PHDIDXHHSA-N
- L-dihydroxybusulfan
-
- Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
- Chiave InChI: YCPOZVAOBBQLRI-PHDIDXHHSA-N
- Sorrisi: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O
Proprietà calcolate
- Massa esatta: 278.01302
- Massa monoisotopica: 278.013
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 345
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 144A^2
- XLogP3: -2.2
Proprietà sperimentali
- Densità: 1.562
- Punto di ebollizione: 607°Cat760mmHg
- Punto di infiammabilità: 320.9°C
- Indice di rifrazione: 1.518
- PSA: 127.2
- LogP: -0.17780
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)- Letteratura correlata
-
Vnira R. Akhmetova,Nail S. Akhmadiev,Marat F. Abdullin,Lilya U. Dzhemileva,Vladimir A. D'yakonov RSC Adv. 2020 10 15116
-
Tetyana Kobets,Michael J. Iatropoulos,Gary M. Williams Toxicol. Res. 2019 8 123
-
Asmita Biswas,Ragavi Rajasekaran,Baisakhee Saha,Krishna Dixit,Pravin Vasudeo Vaidya,Atul Kumar Ojha,Santanu Dhara Biomater. Sci. 2023 11 4789
1947-62-2 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (2R,3R)-) Prodotti correlati
- 299-75-2(Treosulfan)
- 108963-16-2(1,2,4-Tris(methanesulfonyloxy)butane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso